molecular formula C13H22N6O8 B14242487 Glycyl-L-serylglycylglycylglycylglycine CAS No. 219724-66-0

Glycyl-L-serylglycylglycylglycylglycine

Cat. No.: B14242487
CAS No.: 219724-66-0
M. Wt: 390.35 g/mol
InChI Key: PRMAYICINATMMZ-ZETCQYMHSA-N
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Description

Glycyl-L-serylglycylglycylglycylglycine is a peptide composed of multiple glycine and serine residues. Peptides like this one are of significant interest in biochemical research due to their potential roles in various biological processes and their utility in synthetic biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids using acidic or enzymatic conditions.

    Oxidation: Oxidative conditions can modify the serine residues, potentially forming serine derivatives.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or proteolytic enzymes.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Carbodiimides for activation and coupling reagents.

Major Products

    Hydrolysis: Glycine and serine.

    Oxidation: Oxidized serine derivatives.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Synthetic Biology: Utilized in the design of synthetic proteins and enzymes.

    Industrial Applications: Employed in the production of recombinant proteins and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide used as a buffer in biochemical assays.

    Glycyl-L-serine: Another peptide with similar structural features but fewer glycine residues.

Properties

CAS No.

219724-66-0

Molecular Formula

C13H22N6O8

Molecular Weight

390.35 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N6O8/c14-1-8(21)19-7(6-20)13(27)18-4-11(24)16-2-9(22)15-3-10(23)17-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,24)(H,17,23)(H,18,27)(H,19,21)(H,25,26)/t7-/m0/s1

InChI Key

PRMAYICINATMMZ-ZETCQYMHSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

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